molecular formula C27H19BrN2O B15009517 2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

Katalognummer: B15009517
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: ZJULRWCILWUAAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromophenyl, phenoxyphenyl, and phenyl groups attached to the imidazole ring, making it a molecule of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation reaction between 4-bromobenzaldehyde, 4-phenoxybenzaldehyde, and benzaldehyde with ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-phenyl-4,5-diphenyl-1H-imidazole
  • 2-(4-chlorophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole
  • 2-(4-methylphenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

Uniqueness

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable molecule for various research applications.

Eigenschaften

Molekularformel

C27H19BrN2O

Molekulargewicht

467.4 g/mol

IUPAC-Name

2-(4-bromophenyl)-5-(4-phenoxyphenyl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C27H19BrN2O/c28-22-15-11-21(12-16-22)27-29-25(19-7-3-1-4-8-19)26(30-27)20-13-17-24(18-14-20)31-23-9-5-2-6-10-23/h1-18H,(H,29,30)

InChI-Schlüssel

ZJULRWCILWUAAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.